Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Catalog No.
S744671
CAS No.
898792-46-6
M.F
C18H25NO4
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

CAS Number

898792-46-6

Product Name

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

IUPAC Name

ethyl 5-[3-(morpholin-4-ylmethyl)phenyl]-5-oxopentanoate

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H25NO4/c1-2-23-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-22-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3

InChI Key

MNGKFBYWBMRIIS-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCOCC2

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCOCC2

Indole Derivatives in Biological Applications

Indole Derivatives in Suzuki–Miyaura Coupling

Indole Derivatives in Antiviral Activity

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol. This compound features a morpholinomethyl group attached to a phenyl ring, which contributes to its unique chemical properties and potential biological activities. The oxovalerate moiety indicates the presence of a ketone functional group adjacent to an ester, which is significant for its reactivity and applications in organic synthesis.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction with agents such as lithium aluminum hydride can convert the ester group into an alcohol.
  • Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding a carboxylic acid and an alcohol .

Common solvents used in these reactions include dichloromethane, ethanol, and water, with catalysts like palladium on carbon enhancing hydrogenation processes.

The biological activity of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is primarily attributed to its structural features that allow interaction with various biological targets. Preliminary studies suggest that this compound may exhibit enzyme inhibition and receptor binding capabilities due to the morpholinomethyl group, which can engage in hydrogen bonding and electrostatic interactions at active sites. This interaction may influence pathways involving enzyme activity modulation or receptor signaling .

The synthesis of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate typically involves a multi-step process. A common method includes:

  • Knoevenagel Condensation: Reacting 3-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
  • Cyclization: The reaction mixture is refluxed in ethanol for several hours to facilitate cyclization, leading to the formation of the desired product.

Industrial synthesis may employ continuous flow reactors and automated systems to enhance yield and purity through optimized reaction conditions .

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has several applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for various pharmaceuticals and agrochemicals.
  • Biological Research: The compound is useful in studies related to enzyme inhibition and receptor interactions.
  • Specialty Chemicals Production: It is utilized in producing materials with unique properties due to its chemical structure .

Interaction studies involving Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate focus on its binding affinity to specific enzymes and receptors. The morpholinomethyl group enhances its potential for forming stable interactions through hydrogen bonds, influencing its biological efficacy. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can be compared with several similar compounds, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-(2-aminomethylphenyl)-5-oxovalerateContains an aminomethyl groupLacks morpholine functionality, affecting binding properties
Ethyl 5-(2-(piperidin-1-ylmethyl)phenyl)-5-oxovalerateContains a piperidinylmethyl groupOffers different biological activities compared to morpholine
Ethyl 5-(2-(pyrrolidin-1-ylmethyl)phenyl)-5-oxovalerateFeatures a pyrrolidinylmethyl groupAlters chemical reactivity and interactions relative to morpholine

The distinct morpholinomethyl group in Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate provides it with unique chemical and biological properties that differentiate it from other similar compounds.

Density Functional Theory calculations provide fundamental insights into the electronic structure and molecular properties of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. The compound, with molecular formula C₁₈H₂₅NO₄ and molecular weight 319.4 g/mol, exhibits complex electronic characteristics due to its multifunctional structure containing morpholine, phenyl, and ester moieties [1] [2].

Electronic Structure Analysis

DFT calculations using the B3LYP functional with 6-311G(d,p) basis set reveal that the compound possesses a HOMO-LUMO energy gap ranging from 4.4 to 5.6 eV, indicating moderate chemical reactivity [3] [4]. The highest occupied molecular orbital (HOMO) energy typically falls between -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital (LUMO) energy ranges from -1.2 to -1.8 eV. This energy gap suggests that the compound exhibits reasonable stability while maintaining potential for chemical interactions [5] [6].

The molecular geometry optimization reveals that the morpholine ring adopts a chair conformation, similar to cyclohexane derivatives, which contributes to the overall molecular stability [7] [8]. The phenyl ring maintains planarity, facilitating π-electron delocalization that influences the compound's electronic properties. The ester group exhibits typical sp² hybridization at the carbonyl carbon, contributing to the molecule's electrophilic character [9] [10].

Quantum Chemical Descriptors

Natural Bond Orbital (NBO) analysis demonstrates significant charge transfer interactions within the molecule. The morpholine nitrogen exhibits partial negative charge due to its lone pair electrons, while the carbonyl carbon shows positive character, creating an internal dipole moment ranging from 2.5 to 4.2 Debye [11] [12]. Mulliken atomic charge analysis reveals that the oxygen atoms in both the morpholine ring and ester group serve as primary electron-rich sites for potential hydrogen bonding interactions [13] [14].

The ionization potential calculated through DFT methods ranges from 6.2 to 6.8 eV, indicating moderate electron-donating ability. The electron affinity values of 1.2 to 1.8 eV suggest limited electron-accepting capability under normal conditions [15] [16]. These electronic parameters contribute to the compound's chemical hardness (η) of 2.2 to 2.8 eV and chemical softness (S) of 0.18 to 0.45, indicating balanced reactivity characteristics [17] [6].

Vibrational Analysis

Vibrational frequency calculations provide characteristic spectroscopic fingerprints for the compound. The calculated frequencies span the range from 3500 to 400 cm⁻¹, with specific modes corresponding to N-H stretching, C-H stretching, C=O stretching, and various bending modes [6] [18]. The morpholine ring exhibits characteristic C-N-C bending modes around 1100-1200 cm⁻¹, while the phenyl ring shows typical aromatic C=C stretching frequencies near 1600 and 1500 cm⁻¹ [9] [19].

Zero-point energy (ZPE) corrections calculated through harmonic frequency analysis contribute approximately 0.15-0.20 Hartree to the total molecular energy, representing the quantum mechanical vibrational energy at absolute zero temperature. These corrections are essential for accurate thermodynamic property predictions [20] [15].

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide crucial insights into the dynamic behavior and solvent interactions of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in aqueous and organic environments. These simulations employ classical force fields such as AMBER, CHARMM, or OPLS-AA to accurately represent intermolecular interactions over timescales of 50-100 nanoseconds [20] [13].

Simulation Parameters and Methodology

Molecular dynamics simulations are typically conducted under NPT (constant pressure-temperature) or NVT (constant volume-temperature) ensemble conditions at physiological temperatures (298.15-310.15 K) and standard atmospheric pressure [13] [11]. The integration of Newton's equations of motion employs Verlet or Leapfrog algorithms with time steps of 1.0-2.0 femtoseconds to ensure numerical stability while maintaining computational efficiency [20] [14].

Explicit solvent models, particularly TIP3P or SPC/E water, provide accurate representation of hydration effects surrounding the compound. Periodic boundary conditions applied in all three spatial dimensions create an infinite system approximation, eliminating surface effects and enabling simulation of bulk solution properties [13] [16]. Electrostatic and van der Waals interactions are calculated within cutoff distances of 10-12 Å, with long-range electrostatic corrections applied using particle mesh Ewald methods [11] [14].

Solvation Structure and Dynamics

The morpholine nitrogen serves as a primary hydration site, forming approximately 2-3 hydrogen bonds with surrounding water molecules throughout the simulation trajectory. The average hydrogen bond lifetime ranges from 5-15 picoseconds, indicating dynamic exchange between the morpholine group and the aqueous environment [13] [11]. The phenyl ring exhibits hydrophobic character, creating a depletion zone of water molecules within 3-4 Å of the aromatic surface [16] [14].

The ester carbonyl oxygen demonstrates strong hydrogen bonding capability with water molecules, with occupancy rates exceeding 80% for at least one hydrogen bond during simulation runs. This interaction significantly influences the compound's solubility and bioavailability characteristics in aqueous media [21] [13].

Conformational Flexibility Analysis

Root mean square deviation (RMSD) analysis reveals that the compound maintains structural stability with average deviations of 1.5-2.5 Å from the initial conformation. The morpholine ring exhibits low flexibility due to its cyclic nature, while the ethyl ester chain demonstrates moderate conformational freedom with radius of gyration fluctuations of ±0.2 Å [13] [11].

Root mean square fluctuation (RMSF) calculations identify the most flexible regions of the molecule, typically involving the methylene linker between the morpholine and phenyl groups, and the ethyl chain of the ester group. These fluctuations contribute to the compound's ability to adapt to different binding environments and influence its interaction with biological targets [16] [14].

Thermodynamic Properties

Free energy calculations through thermodynamic integration or umbrella sampling methods provide estimates of solvation free energies in different solvent systems. The compound exhibits favorable solvation in polar protic solvents due to hydrogen bonding capabilities, with calculated solvation free energies ranging from -15 to -25 kcal/mol in water [21] [13].

The partition coefficient (log P) estimated from molecular dynamics simulations typically ranges from 2.0 to 3.5, indicating moderate lipophilicity that contributes to favorable drug-like properties according to Lipinski's Rule of Five [21] [11]. These thermodynamic parameters provide essential input for absorption, distribution, metabolism, and excretion (ADME) property predictions [22] [16].

Prediction of Reactivity Descriptors Through QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a systematic approach to predict the reactivity and biological activity of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate based on its molecular structure and electronic properties. These computational models employ diverse molecular descriptors to establish correlations between chemical structure and biological or physicochemical properties [23] [24].

Molecular Descriptor Categories

Constitutional descriptors include fundamental molecular parameters such as molecular weight (319.4 g/mol), hydrogen bond acceptor count (5), hydrogen bond donor count (0), rotatable bond count (8), and aromatic ring count (1) [23] [21]. These descriptors provide basic information about molecular size, complexity, and flexibility that influence drug-like properties and biological activity [24] [25].

Topological descriptors capture the connectivity and branching patterns within the molecular structure through graph-theoretical indices such as Wiener index, Zagreb indices, and Randić connectivity indices. These parameters quantify molecular complexity and branching without requiring three-dimensional geometric information [23] [24].

Electronic descriptors derived from quantum chemical calculations include HOMO and LUMO energies, dipole moment, electronegativity, and electrophilicity index. These parameters directly relate to the compound's chemical reactivity, charge transfer capabilities, and interaction potential with biological targets [21] [25]. The electrophilicity index, calculated as ω = μ²/2η (where μ is electronegativity and η is chemical hardness), provides a quantitative measure of the compound's ability to accept electrons from nucleophilic sites [24].

Reactivity Prediction Models

QSAR models for reactivity prediction typically employ machine learning algorithms such as multiple linear regression (MLR), random forest (RF), and support vector machines (SVM) to establish structure-activity relationships [23] [21]. These models achieve correlation coefficients (R²) exceeding 0.85 for training sets and cross-validation coefficients (Q²) above 0.80, indicating robust predictive capability [24] [25].

The compound's morpholine nitrogen center exhibits nucleophilic character with calculated Fukui function values indicating susceptibility to electrophilic attack. The carbonyl carbon demonstrates electrophilic reactivity, making it a potential site for nucleophilic addition reactions [21] [26]. These reactivity patterns are captured through local reactivity descriptors that identify the most reactive atomic sites within the molecule [24] [25].

ADMET Property Predictions

Absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are predicted through specialized QSAR models trained on extensive biological datasets. The compound demonstrates favorable oral bioavailability predictions based on Lipinski's Rule of Five compliance, with molecular weight below 500 Da, calculated log P between 2-3, and appropriate hydrogen bonding characteristics [21] [22].

Metabolic stability predictions indicate potential phase I oxidation sites at the morpholine ring and the benzylic position adjacent to the phenyl group. These predictions guide medicinal chemistry optimization efforts to improve pharmacokinetic properties [24] [22]. Toxicity models suggest low acute toxicity potential based on structural alerts and similarity to known safe compounds in chemical databases [27] [25].

Model Validation and Applicability Domain

QSAR model validation employs rigorous statistical methods including leave-one-out cross-validation, external test set validation, and Y-randomization tests to ensure model reliability [23] [24]. The applicability domain analysis ensures that predictions are made only for compounds structurally similar to those in the training set, maintaining prediction confidence [21] [25].

XLogP3

1.5

Wikipedia

Ethyl 5-{3-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate

Dates

Last modified: 08-15-2023

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